

2-Bromo-3-methylphenol structural formula

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Compound of Interest

Compound Name: 2-Bromo-3-methylphenol

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An In-depth Technical Guide to **2-Bromo-3-methylphenol**: Synthesis, Properties, and Applications

Introduction

2-Bromo-3-methylphenol, also known as 2-Bromo-3-hydroxytoluene, is a substituted aromatic phenol derivative with the chemical formula C_7H_7BrO .^{[1][2][3][4]} As a bifunctional molecule featuring both a hydroxyl group and a bromine atom on the aromatic ring, it serves as a versatile and valuable intermediate in organic synthesis. Its structural attributes make it a key building block in the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characteristics, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. A notable application includes its use as a precursor in the synthesis of compounds that act as inhibitors for HIV integrase, highlighting its relevance in medicinal chemistry.^[5]

Physicochemical Properties

Understanding the fundamental properties of **2-Bromo-3-methylphenol** is critical for its effective use in synthesis and research. The compound is typically a light brown solid under standard conditions.^{[5][6]} Key physicochemical data are summarized in the table below.

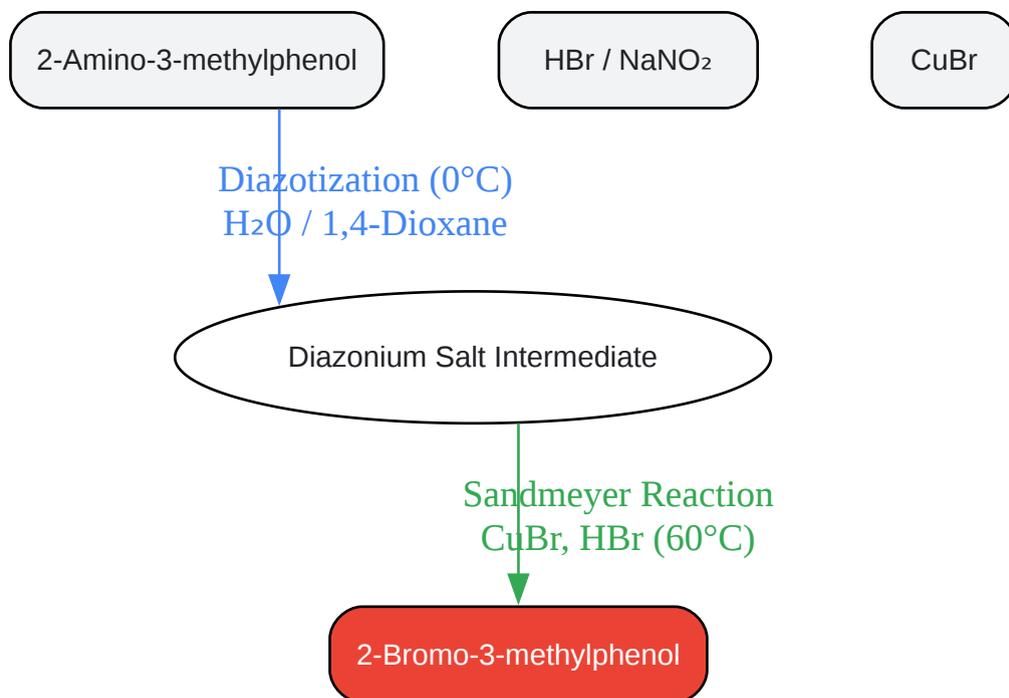
Property	Value	Reference(s)
CAS Number	22061-78-5	[1][2][3][5][6][7][8]
Molecular Formula	C ₇ H ₇ BrO	[1][2][3][4]
Molecular Weight	187.03 g/mol	[1][4]
Appearance	Light Brown Solid	[5][6]
Melting Point	58.5-59 °C	[5][9]
Boiling Point	83-84 °C (at 4 Torr)	[5][10]
Density	1.554 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	8.54 ± 0.10 (Predicted)	[5]
SMILES	<chem>CC1=C(C(=CC=C1)O)Br</chem>	[1][3][4]
InChIKey	HUGNLEZLTOVJLD- UHFFFAOYSA-N	[4][6]

Synthesis and Mechanistic Insight

The synthesis of **2-Bromo-3-methylphenol** is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available precursor, 2-Amino-3-methylphenol. This method provides a reliable and regioselective route to the target compound.

Synthetic Workflow: Diazotization and Bromination

The process involves two primary stages: the diazotization of the starting amine followed by a copper-catalyzed bromination.



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Caption: Workflow for the synthesis of **2-Bromo-3-methylphenol**.

Detailed Synthetic Protocol

The following protocol is adapted from established procedures for the synthesis of **2-Bromo-3-methylphenol** from 2-Amino-3-methylphenol.[7]

Step 1: Diazotization of 2-Amino-3-methylphenol

- Dissolve 2-Amino-3-methylphenol (1.0 eq) in a solvent mixture of water and 1,4-dioxane.
- Heat the mixture to reflux and then slowly add hydrobromic acid (48%).
- After a brief period at reflux, cool the reaction mixture to 0 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 10 °C. The formation of the diazonium salt intermediate is critical and

highly temperature-sensitive. Low temperatures prevent the premature decomposition of the unstable diazonium salt.

- Stir the mixture at 0 °C for an additional 15 minutes to ensure complete diazotization.

Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

- In a separate flask, prepare a mixture of cuprous bromide (CuBr) (I) in hydrobromic acid (48%), pre-cooled to 0 °C.
- Pour the cold diazonium salt solution from Step 1 into the CuBr/HBr mixture at once.
- After stirring at 0 °C, slowly warm the reaction mixture to 60 °C. The evolution of nitrogen gas will be observed as the diazonium group is replaced by bromine. The copper(I) catalyst is essential for facilitating this single-electron transfer mechanism.
- Maintain the temperature at 60 °C for 15 minutes to drive the reaction to completion.

Step 3: Workup and Purification

- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Extract the product into an organic solvent, such as ethyl acetate.
- Combine the organic layers, wash with saturated brine to remove water-soluble impurities, and dry over anhydrous magnesium sulfate.
- Filter the solution and concentrate it under reduced pressure to obtain the crude product.
- Purify the crude material using column chromatography (e.g., with an ethyl acetate/hexane eluent system) to yield pure **2-Bromo-3-methylphenol**.^[7]

Spectral Analysis and Structural Elucidation

The structural identity and purity of **2-Bromo-3-methylphenol** are confirmed using standard spectroscopic techniques. While full spectral data often requires access to specialized databases, the expected characteristics can be predicted from the structure.^{[4][11]}

Technique	Expected Features
^1H NMR	- Aromatic protons (multiplets in the ~6.7-7.3 ppm range).- Methyl group protons (singlet around ~2.3 ppm).- Phenolic hydroxyl proton (broad singlet, chemical shift varies with concentration and solvent).
^{13}C NMR	- Six distinct aromatic carbon signals.- One methyl carbon signal.- The carbon bearing the bromine (C-Br) will be shifted upfield compared to the other aromatic carbons.
FT-IR	- Broad O-H stretch (~3200-3600 cm^{-1}).- Aromatic C-H stretches (~3000-3100 cm^{-1}).- C=C aromatic ring stretches (~1450-1600 cm^{-1}).- C-Br stretch (in the fingerprint region, typically < 1000 cm^{-1}).
Mass Spec (EI)	- Molecular ion peak (M^+) at m/z 186.- Isotopic peak ($\text{M}+2$) at m/z 188 of similar intensity due to the natural abundance of ^{79}Br and ^{81}Br isotopes.

Reactivity and Applications in Drug Development

The reactivity of **2-Bromo-3-methylphenol** is dictated by its three functional components: the phenolic hydroxyl group, the aromatic ring, and the bromo substituent. This trifecta of reactivity makes it a powerful synthon.

- **Phenolic -OH Group:** The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. Its acidity also allows it to act as a nucleophile or a proton donor.
- **Aromatic Ring:** The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups.
- **Bromo Group:** The C-Br bond is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing C-C and

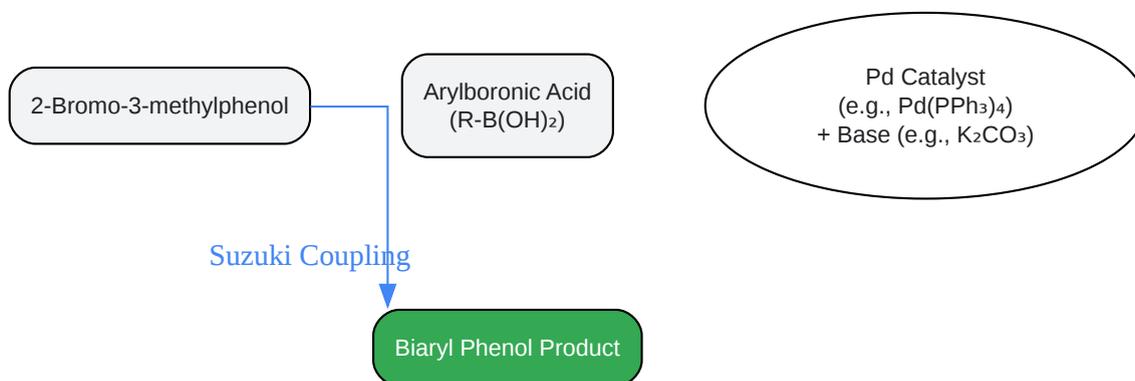
C-heteroatom bonds in modern drug discovery.

Role as a Pharmaceutical Intermediate

A significant application of **2-Bromo-3-methylphenol** is its use as a starting material for synthesizing compounds with therapeutic potential. It has been identified as a key intermediate in the preparation of molecules that exhibit inhibitory activity against HIV replication by targeting the HIV integrase enzyme.[5] The introduction of bromine into molecular structures is a known strategy in drug design to enhance binding affinity or modify pharmacokinetic properties.[12]

Representative Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of medicinal chemistry for creating biaryl structures. **2-Bromo-3-methylphenol** is an excellent substrate for this reaction.



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Caption: Suzuki-Miyaura coupling of **2-Bromo-3-methylphenol**.

Safety, Handling, and Storage

As a laboratory chemical, **2-Bromo-3-methylphenol** must be handled with appropriate precautions.

Hazard Identification

According to the Globally Harmonized System (GHS), **2-Bromo-3-methylphenol** is classified with the following hazards:[4][13]

- H302: Harmful if swallowed.[4][13]
- H315: Causes skin irritation.[4][13]
- H319: Causes serious eye irritation.[4][13]
- H335: May cause respiratory irritation.[4][8]

The signal word is "Warning".[6][13]

Recommended Handling and Storage

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][15] Avoid breathing dust, fumes, or vapors.[13] Wash hands thoroughly after handling.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep it in an inert atmosphere.[5]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15] If on skin, wash with plenty of water.[13] If swallowed, get medical help.[13] If inhaled, move the person to fresh air.[13]

Conclusion

2-Bromo-3-methylphenol is a strategically important chemical intermediate with a well-defined profile of properties, synthesis, and reactivity. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a versatile scaffold for constructing novel therapeutic agents, such as HIV integrase inhibitors. A thorough understanding of its synthesis, handling, and chemical behavior, as detailed in this guide, is essential for researchers aiming to leverage its potential in complex molecular design and drug discovery endeavors.

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